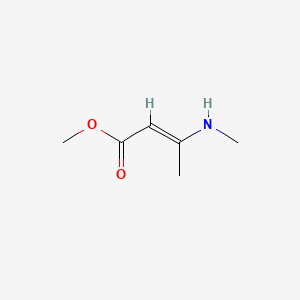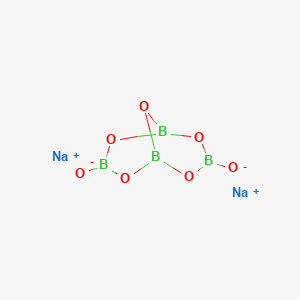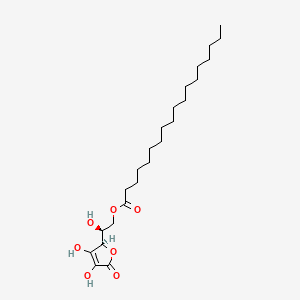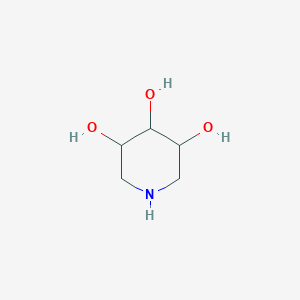
メソテトラフェニルポルフィリン-Pd(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetraphenylporphyrin-Pd(II): is a synthetic porphyrin compound where a palladium ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its chemical and physical properties, making it useful in various scientific and industrial applications .
科学的研究の応用
meso-Tetraphenylporphyrin-Pd(II) has a wide range of scientific research applications:
-
Chemistry:
- Used as a catalyst in organic synthesis, particularly in coupling reactions and hydrogenation processes .
- Employed in the study of electron transfer processes due to its redox properties.
-
Biology:
- Investigated for its potential use in photodynamic therapy for cancer treatment .
- Studied for its interaction with DNA and proteins, providing insights into biological processes.
-
Medicine:
-
Industry:
作用機序
Target of Action
It’s known that porphyrin compounds are often involved in important life processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction .
Mode of Action
It’s known that porphyrin compounds can exhibit catalytic activity in chemical, photochemical, and electrochemical processes .
Biochemical Pathways
Porphyrin compounds are known to be involved in a variety of biochemical processes, including photosynthesis and respiration .
Pharmacokinetics
The compound is soluble in dichloromethane, chloroform, pyridine, and benzonitrile , which suggests it may have good bioavailability.
Result of Action
It’s known that porphyrin compounds can exhibit photophysical properties, high stability, and biological activity, which opens possibilities for creating new functional materials .
Action Environment
The action of meso-Tetraphenylporphyrin-Pd(II) can be influenced by environmental factors. For instance, it’s known that porphyrin compounds can exhibit remarkable photostability . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetraphenylporphyrin-Pd(II) typically involves the condensation of pyrrole with benzaldehyde to form meso-Tetraphenylporphyrin, followed by the insertion of palladium. The reaction is usually carried out under anaerobic conditions to prevent oxidation .
-
Condensation Reaction:
Reactants: Pyrrole and benzaldehyde
Conditions: Acidic medium, typically using trifluoroacetic acid or acetic acid as a catalyst
Temperature: 145-155°C
Duration: Several days
-
Palladium Insertion:
Reactants: meso-Tetraphenylporphyrin and palladium chloride
Conditions: Reflux in a suitable solvent such as dichloromethane or chloroform
Temperature: Room temperature to reflux
Duration: Several hours
Industrial Production Methods: Industrial production of meso-Tetraphenylporphyrin-Pd(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization .
化学反応の分析
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxygen or hydrogen peroxide
Conditions: Ambient temperature and pressure
Products: Oxidized porphyrin derivatives
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Room temperature
Products: Reduced porphyrin derivatives
-
Substitution:
Reagents: Halogens or other electrophiles
Conditions: Room temperature to reflux
Products: Substituted porphyrin derivatives
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halogens, alkyl halides
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted porphyrin derivatives, which can be further utilized in different applications .
類似化合物との比較
meso-Tetraphenylporphyrin-Pd(II) can be compared with other metalloporphyrins, such as:
-
meso-Tetraphenylporphyrin-Zn(II):
- Similar structure but with zinc as the central metal.
- Used in similar applications but with different reactivity and stability .
-
meso-Tetraphenylporphyrin-Cu(II):
- Copper as the central metal.
- Exhibits different redox properties and catalytic activity compared to palladium .
-
meso-Tetraphenylporphyrin-Fe(III):
- Iron as the central metal.
- Commonly used in biological studies due to its similarity to heme .
Uniqueness: meso-Tetraphenylporphyrin-Pd(II) is unique due to its specific catalytic properties and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
特性
CAS番号 |
14187-13-4 |
|---|---|
分子式 |
C44H28N4Pd |
分子量 |
719.153 |
同義語 |
5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











